“2,7-Dimethylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 3268-61-9 . Its molecular weight is 146.19 and its IUPAC name is 2,7-dimethylimidazo[1,2-a]pyridine . It is a solid at room temperature .
The synthesis of imidazopyridine derivatives, including 2,7-dimethylimidazo[1,2-a]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives were synthesized through multi-step reactions .
The InChI code for 2,7-Dimethylimidazo[1,2-a]pyridine is 1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
2,7-Dimethylimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 146.19 .
2,7-Dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is particularly notable due to its biological activity and potential applications in medicinal chemistry. It is classified as a nitrogen-containing heterocycle, which is significant in various biochemical processes and has been studied for its pharmacological properties, including antibacterial and antituberculosis activities.
The compound can be synthesized through various methods, primarily involving the reaction of substituted amino pyridines with appropriate carbonyl compounds. It has been identified in several studies as a derivative that shows promise in drug development, especially against tuberculosis and other bacterial infections .
2,7-Dimethylimidazo[1,2-a]pyridine is classified under:
The synthesis of 2,7-dimethylimidazo[1,2-a]pyridine typically involves several steps:
A typical synthesis pathway involves:
The molecular structure of 2,7-dimethylimidazo[1,2-a]pyridine features:
Key structural data include:
The compound participates in various chemical reactions typical of heterocycles:
Reactions often involve:
The mechanism by which 2,7-dimethylimidazo[1,2-a]pyridine exerts its biological effects is complex and involves:
Studies have shown that derivatives of this compound can exhibit significant antibacterial activity against strains such as Mycobacterium tuberculosis, with minimum inhibitory concentrations reported as low as 3.1 μg/mL .
Relevant analyses include spectral data from techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), which confirm structural integrity and purity .
The primary applications of 2,7-dimethylimidazo[1,2-a]pyridine include:
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic 5,6-ring structure with a bridgehead nitrogen atom. This scaffold forms the chemical foundation of several clinically approved drugs, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective agent) [3] [6]. Historically, IP derivatives have demonstrated diverse biological activities—such as antiulcer, antibacterial, antifungal, and antiviral effects—due to their favorable physicochemical properties, including moderate log P values (<3), metabolic stability, and tunable pharmacokinetics [1] [3]. The scaffold's synthetic versatility enables extensive structure-activity relationship (SAR) explorations, facilitating the development of compounds with nanomolar potency against challenging pathogens [5] [6].
The 2,7-dimethylimidazo[1,2-a]pyridine subclass has emerged as a particularly promising chemotype for antitubercular drug discovery. Initial high-throughput screening identified IP carboxamides (IPAs) with low micromolar to nanomolar minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) H37Rv [1] [4]. Notably, derivatives featuring the 2,7-dimethyl substitution pattern demonstrated enhanced potency, attributed to optimal steric and electronic interactions with the mycobacterial target QcrB (a subunit of cytochrome bc1 complex) [3] [10]. For example, compounds 5b, 5d, and 5e (Table 1) exhibited MIC values of 12.5 µg/mL against Mtb H37Rv, while optimized analogues like ND-09759 achieved MIC90 values ≤0.03 µM against drug-resistant strains [1] [5]. This subclass combines potent bactericidal activity with synthetic accessibility, enabling rapid SAR optimization [4] [6].
Tuberculosis (TB) remains a leading cause of infectious disease mortality, with 10.6 million active cases and 1.6 million deaths reported globally in 2021 [3] [5]. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains—resistant to first-line (isoniazid, rifampicin) and second-line drugs—poses a critical public health challenge. Approximately 2 in 3 MDR-TB patients lack access to effective therapy, leading to high mortality rates [2] [5]. The 40-year drought in novel first-line TB drugs ended with bedaquiline (2012) and pretomanid (2019), validating mycobacterial bioenergetics as a target space [10]. Nevertheless, resistance to these new agents underscores the urgent need for chemotypes with novel mechanisms of action. The 2,7-dimethyl-IPAs address this gap by targeting the QcrB subunit of the cytochrome bc1-aa3 supercomplex, a vulnerability absent in human mitochondria [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7